N-(2-anilinophenyl)acetamide is an organic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound belongs to a class of acetamides that feature an aniline moiety, which is known for its biological activity, particularly in the context of anti-inflammatory and anticancer properties. The compound's systematic name reflects its structural components: an acetamide group linked to a biphenyl structure, with one of the phenyl rings substituted by an aniline group.
The compound can be synthesized from commercially available starting materials, including substituted anilines and acyl chlorides. Various synthetic methods have been documented in the literature, highlighting its accessibility for research and development purposes.
N-(2-anilinophenyl)acetamide can be classified as:
Several synthetic routes have been developed for N-(2-anilinophenyl)acetamide. One common method involves the reaction of substituted anilines with 2-chloroacetyl chloride in the presence of a base such as triethylamine in a solvent like dichloromethane. This reaction typically yields the desired acetamide derivatives efficiently.
The synthesis can be monitored using Thin Layer Chromatography (TLC) to ensure completion before purification steps are undertaken.
N-(2-anilinophenyl)acetamide features a biphenyl structure with an acetamide functional group. The molecular formula is CHNO, indicating the presence of two nitrogen atoms, one oxygen atom, and a combination of carbon and hydrogen atoms characteristic of aromatic compounds.
N-(2-anilinophenyl)acetamide can undergo various chemical reactions typical of amides and aromatic compounds. Key reactions include:
These reactions are often facilitated by catalysts or specific reagents tailored to achieve desired transformations while minimizing side products.
The biological activity of N-(2-anilinophenyl)acetamide is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways, such as phospholipase A2. This inhibition is crucial for reducing inflammation and associated pain.
Research indicates that compounds within this class can exhibit significant binding affinity towards target proteins involved in inflammatory responses, thus demonstrating potential therapeutic applications in treating conditions like arthritis or cancer.
Relevant data from spectroscopic analyses (IR, NMR) confirm the presence of characteristic functional groups, aiding in structural elucidation.
N-(2-anilinophenyl)acetamide has several scientific applications:
The ongoing research into this compound continues to reveal new potential applications across various fields, underscoring its significance in medicinal chemistry and beyond.
N-(2-Anilinophenyl)acetamide represents a diarylated acetamide scaffold characterized by an acetamide group (-NHCOCH₃) attached to the ortho-position of a biphenyl system where one phenyl ring is substituted with an aniline moiety. According to IUPAC nomenclature rules, the systematic name for this base compound is N-[2-(phenylamino)phenyl]acetamide, with the molecular formula C₁₄H₁₄N₂O and a molecular weight of 226.28 g/mol. The structure features two key pharmacophoric elements: the planar biphenyl system and the hydrogen-bonding capable acetamide group. This molecular architecture creates distinct electronic properties due to the non-coplanar orientation of the two aromatic rings, which influences its binding interactions with biological targets. The ortho-substitution pattern induces approximately 45-60° dihedral angles between rings, reducing conjugation but enhancing target specificity through steric complementarity [2].
Table 1: Fundamental Chemical Characteristics of N-(2-anilinophenyl)acetamide
Property | Value/Descriptor |
---|---|
IUPAC Name | N-[2-(phenylamino)phenyl]acetamide |
Molecular Formula | C₁₄H₁₄N₂O |
Molecular Weight | 226.28 g/mol |
Core Pharmacophores | Diaryl system, Acetamide bond |
Hydrogen Bond Capability | Donor: 1, Acceptor: 2 |
Aromatic System Geometry | Non-planar (ortho-substituted) |
The therapeutic exploration of acetamide derivatives originated in early analgesic and antimicrobial chemistries (1940s-1960s), with simple alkyl acetamides demonstrating CNS-modulating properties. A significant evolutionary leap occurred when researchers recognized the pharmacological advantage of diaryl acetamides. The discovery of α-Anilinophenylacetamide (α-APA) derivatives as potent anti-HIV agents marked a watershed moment in the 1990s. Optimization of the α-APA scaffold led to R 89439 (disclosed in 1993), which exhibited nanomolar potency (IC₅₀ = 13 nM against HIV-1 in MT-4 cells) and 10,000-100,000-fold selectivity indices over cytotoxic thresholds. This compound specifically inhibited HIV-1 reverse transcriptase (RT) through non-nucleoside mechanisms, showing activity against TIBO-resistant strains while maintaining favorable pharmacokinetics . Structural refinements continued through the early 2000s, evolving toward imidoyl thiourea (ITU) derivatives that retained the diaryl acetamide core while enhancing mutant strain coverage. These developments established the ortho-anilinophenyl motif as a privileged structure for allosteric enzyme inhibition, particularly in antiviral applications [3].
Table 2: Key Milestones in Acetamide Therapeutic Development
Timeframe | Development Phase | Representative Agent | Therapeutic Application |
---|---|---|---|
1940s-1960s | Simple alkyl acetamides | Chloracetamide | Antimicrobials |
1980s | Diaryl acetamide prototypes | Loviride (α-APA precursor) | Early NNRTI exploration |
1993 | Optimized α-APA derivatives | R 89439 | HIV-1 specific NNRTI (13 nM IC₅₀) |
Early 2000s | Scaffold evolution | Imidoyl thiourea (ITU) | Broad-spectrum anti-HIV agents |
Positional isomerism profoundly influences the bioactivity profiles of anilinophenylacetamide derivatives, particularly regarding target binding affinity and selectivity. The ortho-substituted isomer [N-(2-anilinophenyl)acetamide] exhibits superior enzyme inhibition compared to meta- or para-substituted counterparts due to its restricted conformation enhancing binding pocket complementarity. In reverse transcriptase inhibition studies, ortho-substituted derivatives demonstrated >100-fold greater potency against mutant HIV strains (e.g., Tyr181Cys mutants) compared to para-substituted isomers. This advantage stems from the ortho configuration's ability to enforce a non-planar conformation that optimally occupies the hydrophobic NNRTI pocket while allowing hydrogen bonding with Lys101 backbone carbonyls [3]. Similarly, in kinase inhibitor development (e.g., VEGFR-2 inhibitors), ortho-substituted anilinophenylacetamides showed enhanced activity due to better accommodation in the Asp-Phe-Gly (DFG)-out conformation's allosteric pocket. For example, indazole-based analogues maintained IC₅₀ values below 100 nM when substituted ortho to the acetamide linkage, while para-substituted versions exceeded 500 nM [6]. The ortho constraint also reduces metabolic oxidation at the aniline nitrogen, improving pharmacokinetic stability.
Table 3: Positional Isomer Influence on Biological Activity
Substitution Position | Target System | Relative Potency | Structural Rationale |
---|---|---|---|
ortho (2-position) | HIV-1 Reverse Transcriptase | +++ (13-50 nM) | Optimal hydrophobic pocket filling & H-bond geometry |
meta (3-position) | HIV-1 Reverse Transcriptase | + (200-500 nM) | Suboptimal ring orientation; reduced van der Waals contacts |
para (4-position) | HIV-1 Reverse Transcriptase | +/++ (100-1000 nM) | Increased flexibility reduces binding complementarity |
ortho | VEGFR-2 Kinase Domain | +++ (<100 nM IC₅₀) | Enhanced DFG-out conformation stabilization |
N-(2-anilinophenyl)acetamide serves as a versatile molecular template for designing targeted therapies across diverse disease domains. In antiviral drug discovery, its derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) exhibiting exceptional potency (low nanomolar IC₅₀) against wild-type and resistant HIV-1 strains. The scaffold's adaptability enables strategic modifications at four key positions: (a) aniline para-substitution modulates electron density and binding pocket penetration; (b) acetamide N-methylation alters membrane permeability; (c) phenyl ring halogenation tunes lipophilicity; and (d) carbonyl bioisosteres (e.g., thiocarbonyls) enhance mutant strain coverage. These structure-activity relationship (SAR) principles facilitated the development of clinical candidates like R 89439, which demonstrated IC₉₀ values of 50-100 nM across multiple cell types [3].
Beyond virology, the core structure enables kinase inhibition through type II binding modes. Recent work incorporates the 2-anilinophenylacetamide motif into indazole-pyrazole hybrids targeting VEGFR-2 for oncology applications. These derivatives exploit the scaffold's ability to form critical hydrogen bonds with Cys919 and Glu917 in the kinase back pocket while occupying the hydrophobic region vacated by the DFG-out flip. Compound W13 (IC₅₀ = 360 nM) exemplifies this approach, demonstrating potent anti-angiogenic effects in HUVEC models through VEGFR-2 suppression [6]. The scaffold-hopping versatility of this chemotype is further evidenced by its integration into phenoxy acetamide anticancer agents, where it contributes to microtubule disruption and antiproliferative effects (IC₅₀ ~13 μM in various carcinoma models) [4].
Table 4: Therapeutic Applications of Anilinophenylacetamide Derivatives
Therapeutic Area | Molecular Target | Lead Compound | Key Activity |
---|---|---|---|
Antiviral Therapy | HIV-1 Reverse Transcriptase | R 89439 | IC₅₀ = 13 nM (LAI strain); 50-100 nM IC₉₀ across cell types |
Oncology (Angiogenesis) | VEGFR-2 Kinase | W13 | IC₅₀ = 360 nM; anti-angiogenesis in HUVEC |
Oncology (Cytotoxic) | Tubulin/Microtubules | Phenoxy-thiazole hybrid | Average IC₅₀ = 13 μM across carcinomas |
Antimicrobial | Mycobacterial enzymes | Phenoxy acetamides | Anti-mycobacterial activity (MIC <1 μg/mL) |
The scaffold's synthetic accessibility facilitates systematic SAR exploration. Key reactions include: (a) Buchwald-Hartwig amination for introducing diverse aniline substituents; (b) microwave-assisted acetamide formation; and (c) TBTU-mediated coupling for constructing heterocyclic extensions. These methods enable rapid generation of analogues for probing steric, electronic, and topological determinants of target engagement. Computational analyses confirm the scaffold's drug-like properties, with calculated logP values typically ranging from 2.8-3.5 and polar surface areas of 50-65 Ų – parameters aligning with Lipinski's criteria for oral bioavailability [4] [6]. Modern design strategies leverage the core's conformational restriction to enhance selectivity while minimizing off-target effects, positioning N-(2-anilinophenyl)acetamide as an enduring foundation for next-generation therapeutics.
Table 5: Clinically Evaluated Derivatives Based on the Anilinophenylacetamide Core
Compound Code | Therapeutic Class | Status | Key Structural Features |
---|---|---|---|
R 89439 | NNRTI (Anti-HIV) | Preclinical/Clinical trials (1990s) | 4-Cyanoaniline substitution; methylsulfonyl acetamide |
Loviride | First-generation NNRTI | Clinical (discontinued) | Trimethoxy phenyl variant |
ITU derivatives | Broad-spectrum NNRTI | Research phase (2000s) | Imidoyl thiourea replacement of acetamide |
W1-W13 series | VEGFR-2 Inhibitors | Preclinical optimization | Indazole-pyrazole-acetamide hybrids |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0